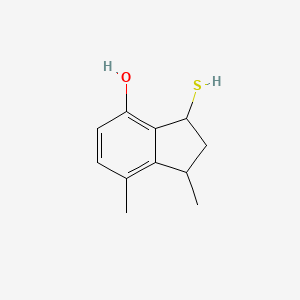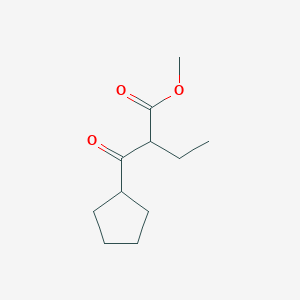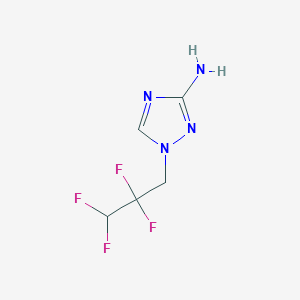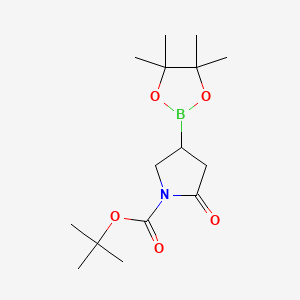
5-(4-Methyl-1-piperazinyl)-2-pyrimidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methylpiperazin-1-yl)pyrimidine-2-carboxylic acid: is a heterocyclic organic compound that features a pyrimidine ring substituted with a carboxylic acid group and a methylpiperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-methylpiperazin-1-yl)pyrimidine-2-carboxylic acid typically involves the reaction of 4-methylpiperazine with a pyrimidine derivative. One common method includes the nucleophilic substitution of a halogenated pyrimidine with 4-methylpiperazine under basic conditions. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(4-methylpiperazin-1-yl)pyrimidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a lead compound in the development of enzyme inhibitors and receptor modulators.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a candidate for the treatment of various diseases, including cancer and neurological disorders.
Industry: In the pharmaceutical industry, 5-(4-methylpiperazin-1-yl)pyrimidine-2-carboxylic acid is used in the development of new drugs. Its derivatives are tested for efficacy and safety in preclinical and clinical trials.
Mécanisme D'action
The mechanism of action of 5-(4-methylpiperazin-1-yl)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
- 2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid
- 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine
- 4-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness: 5-(4-Methylpiperazin-1-yl)pyrimidine-2-carboxylic acid is unique due to the presence of both a carboxylic acid group and a methylpiperazine moiety. This combination of functional groups provides distinct chemical properties and biological activities, making it a valuable compound in research and drug development.
Propriétés
Formule moléculaire |
C10H14N4O2 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
5-(4-methylpiperazin-1-yl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C10H14N4O2/c1-13-2-4-14(5-3-13)8-6-11-9(10(15)16)12-7-8/h6-7H,2-5H2,1H3,(H,15,16) |
Clé InChI |
TWPNKYLYVYXTHF-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=CN=C(N=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Benzyl(nitroso)amino]propan-1-ol](/img/structure/B15302696.png)

![tert-butyl N-[1-(3,3-difluorocyclobutyl)-2-hydroxyethyl]carbamate](/img/structure/B15302715.png)
![4-{Bicyclo[1.1.1]pentan-1-yl}butanoic acid](/img/structure/B15302720.png)


![benzyl N-[2-(4-ethenylphenyl)ethyl]carbamate](/img/structure/B15302738.png)
![tert-butyl (1R,3R,4S,5S)-5-amino-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15302740.png)
![rac-tert-butyl (3aR,6aS)-3a-formyl-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B15302742.png)


![3-{[4-(4-Methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}-4-methylbenzamide hydrochloride](/img/structure/B15302756.png)

![5-(Bromomethyl)-1,1-difluoro-5-methylspiro[2.3]hexane](/img/structure/B15302769.png)
